molecular formula Na2S2O5<br>Na2O5S2 B152714 Sodium metabisulfite CAS No. 7681-57-4

Sodium metabisulfite

Cat. No. B152714
CAS RN: 7681-57-4
M. Wt: 190.11 g/mol
InChI Key: HRZFUMHJMZEROT-UHFFFAOYSA-L
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Patent
US06887452B1

Procedure details

In another embodiment, the invention relates to a method for producing sodium metabisulfite. In particular, the method comprises introducing a gas stream, having sulfur dioxide, and a liquid stream, having sodium sulfite and water, into a column. The method also comprises absorbing at least a portion of the sulfur dioxide into the liquid stream and reacting at least a portion of the absorbed sulfur dioxide with sodium sulfite to produce a sodium metabisulfite stream. The method further involves evaporating at least a portion of the water from the liquid stream into the gas stream. The method also comprises precipitating sodium metabisulfite from the sodium metabisulfite stream in a crystallizer and withdrawing a slurry of sodium metabisulfite from the bottom of the crystallizer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:3])=[O:2].[S:4]([O-:7])([O-:6])=[O:5].[Na+:8].[Na+]>O>[S:4]([S:1]([O-:3])=[O:2])([O-:7])(=[O:6])=[O:5].[Na+:8].[Na+:8] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In particular, the method comprises introducing a gas stream
CUSTOM
Type
CUSTOM
Details
The method also comprises absorbing at least a portion of the sulfur dioxide into the liquid stream

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.